molecular formula C14H12O5 B152112 2-Methoxystypandrone CAS No. 85122-21-0

2-Methoxystypandrone

Cat. No. B152112
CAS RN: 85122-21-0
M. Wt: 260.24 g/mol
InChI Key: SSHJHOVVYKCJJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxystypandrone (2-MS) is a naphthoquinone compound that has been identified in various plants, including Polygonum cuspidatum and Rumex japonicus. It has been the subject of research due to its diverse pharmacological properties, including its potential as an immunomodulatory agent, its role in preserving blood-brain barrier (BBB) integrity, promoting neurogenesis, and its inhibitory effects on certain signaling pathways relevant to cancer and inflammation .

Synthesis Analysis

The total synthesis of 2-MS has been achieved through a 10-step process using a Diels-Alder approach, yielding the compound in 45% overall yield. This synthesis has allowed for the creation of various analogs of 2-MS, facilitating the study of its structure-activity relationships, particularly in the context of HRV 3C-protease inhibitory activity . The structure of 2-MS has been confirmed by synthesis as 6-acetyl-5-hydroxy-2-methoxy-7-methylnaphthalene-1,4-dione .

Molecular Structure Analysis

The molecular structure of 2-MS has been elucidated using various spectroscopic methods, including UV, IR, 1H-NMR, 13C-NMR, MS, and chemical degradation. It is characterized as 6-acetyl-5-hydroxy-2-methoxy-7-methyl-1,4-naphthoquinone . This structure has been confirmed by independent synthesis and is notable for being the first naphthoquinone described in the Rhamnus species .

Chemical Reactions Analysis

2-MS has been found to inhibit key enzymes such as Janus kinase 2 (JAK2) and IκB kinase (IKK), which are crucial in the signaling pathways for STAT3 and NF-κB, respectively. These pathways are frequently activated in cancer cells and contribute to oncogenesis. By inhibiting these enzymes, 2-MS can inhibit both interleukin-6-induced and constitutively-activated STAT3, as well as tumor necrosis factor-α-induced NF-κB activation . Furthermore, a biotinylated analog of 2-MS has been synthesized to identify JAK2 and IKK as its direct targets .

Physical and Chemical Properties Analysis

2-MS exhibits antioxidant activities, which have been studied in the context of in vitro culture systems for oocyte and embryo development. It has been shown to improve the quality of in vitro-produced bovine embryos, suggesting that its antioxidant properties may play a role in enhancing developmental competence . Additionally, 2-MS has been identified as a phytotoxic substance, capable of inhibiting the growth of various plant species, which may have implications for its use in biological weed management .

Scientific Research Applications

Inhibition of HRV 3C-Protease

2-Methoxystypandrone has been identified as an inhibitor of HRV 3C-protease, which is significant in research related to viral infections. A study demonstrated its inhibitory activity with an IC(50) value of 4.6 µM, indicating moderate selectivity. This compound was synthesized using a Diels-Alder approach and its structure-activity relationships were explored (Singh, Graham, Reamer, & Cordingley, 2001).

Dual Inhibitor of STAT3 and NF-κB Pathways

Research has shown that 2-Methoxystypandrone is a potent dual inhibitor of the STAT3 and NF-κB pathways. It's been used to investigate molecular targets and mechanisms, particularly in cancer research. This compound's effect on cancer cell growth and its interaction with proteins like JAK2 and IKK have been significant (Kuang, Sima, Liu, Li, Song, Zhang, & Yu, 2018).

Enhancement of In Vitro-Produced Bovine Embryo Quality

2-Methoxystypandrone has been used in veterinary science, particularly in improving the quality of in vitro-produced bovine embryos. It has shown positive effects on blastocyst development, cell number, and a decrease in apoptotic cells (Mesalam, Khan, Lee, Song, Chowdhury, Uddin, Park, & Kong, 2017).

Neuroprotective Effects in Acute Ischemic Stroke

In neurology, 2-Methoxystypandrone has demonstrated protective effects against cerebral ischemic/reperfusion-induced brain injury in mice. Its ability to enhance survival rate, ameliorate neurological deficits, and promote neurogenesis is notable (Chern, Wang, Liou, Hou, Chen, & Shen, 2014).

Antiproliferative Effects on Cancer Cells

Studies have revealed the antiproliferative effects of 2-Methoxystypandrone on cancer cells, particularly by triggering apoptosis and disrupting cell cycle phases. This is crucial in the context of developing potential treatments for leukemia (Qiu, Li, Lee, Lee, Lee, Cho, & Yoo, 2020).

Phytotoxic Properties for Weed Control

In agricultural science, the phytotoxic properties of 2-Methoxystypandrone have been explored for natural weed control. Its inhibitory effects on various plant species suggest potential as a biological herbicide (Islam, Iwasaki, Suenaga, & Kato‐Noguchi, 2017).

Broad Pharmacological Activities

Finally, its diverse pharmacotherapeutic efficacies, including anti-inflammatory, anticancer, antioxidant, and antimicrobial activities, position 2-Methoxystypandrone as a compound of interest in various biomedical fields (Khalil, Qazi, Nasir, Ahn, Shah, Ahmad, Sajjad, Ali, Naeem, Shah, Khan, Romman, Rehman, Haider, & Noor, 2021).

Safety And Hazards

The safety data sheet for 2-Methoxystypandrone is available from AbMole BioScience . It is for research use only, not for human or veterinary use .

Future Directions

2-Methoxystypandrone, as a potent dual inhibitor of STAT3 and NF-jB pathways, is a promising anticancer drug candidate . It inhibits growth and induces death of tumor cells, particularly those with constitutively-activated STAT3 or NF-jB signaling .

properties

IUPAC Name

6-acetyl-5-hydroxy-2-methoxy-7-methylnaphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O5/c1-6-4-8-12(14(18)11(6)7(2)15)9(16)5-10(19-3)13(8)17/h4-5,18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHJHOVVYKCJJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)C=C(C2=O)OC)C(=C1C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10234258
Record name 1,4-Naphthalenedione, 6-acetyl-5-hydroxy-2-methoxy-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10234258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Methoxystypandrone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033265
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-Methoxystypandrone

CAS RN

85122-21-0
Record name 2-Methoxystypandrone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85122-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Naphthalenedione, 6-acetyl-5-hydroxy-2-methoxy-7-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085122210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Naphthalenedione, 6-acetyl-5-hydroxy-2-methoxy-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10234258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxystypandrone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033265
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

187 °C
Record name 2-Methoxystypandrone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033265
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
224
Citations
WF Chiou, JF Liao, CY Huang… - British journal of …, 2010 - Wiley Online Library
BACKGROUND AND PURPOSE 2‐Methoxystypandrone (2‐MS) is a naphthoquinone isolated from Polygonum cuspidatum, a Chinese herb used to treat bone diseases. Here we have …
Number of citations: 29 bpspubs.onlinelibrary.wiley.com
S Kuang, C Qi, J Liu, X Sun, Q Zhang, Z Sima… - Cancer …, 2014 - Wiley Online Library
… We have identified 2‐methoxystypandrone (2‐ MS ) from a traditional Chinese medicinal herb Polygonum cuspidatum as a novel dual inhibitor of JAK 2 and IKK . 2‐ MS inhibits both …
Number of citations: 26 onlinelibrary.wiley.com
CM Chern, YH Wang, KT Liou, YC Hou… - Biochemical …, 2014 - Elsevier
2-Methoxystypandrone (2-MS), a naphthoquinone, has been shown to display an immunomodulatory effect in a cellular model. To explore whether 2-MS could protect mice against …
Number of citations: 41 www.sciencedirect.com
AB Hughes, MV Sargent - Journal of the Chemical Society, Perkin …, 1989 - pubs.rsc.org
The structure of 2-methoxystypandrone a naphthoquinone isolated from Polygonum cuspidatum, Rhamnus fallax, and Ventilago calyculata is confirmed by synthesis as 6-acetyl-5-…
Number of citations: 17 pubs.rsc.org
MS Islam, A Iwasaki, K Suenaga… - … and Experimental Plant …, 2017 - Springer
… , 2-methoxystypandrone, was purified after a series of chromatography and characterized by spectral data. 2-Methoxystypandrone … seedling for 2-methoxystypandrone was ranged 5.8–…
Number of citations: 14 link.springer.com
A Mesalam, I Khan, KL Lee, SH Song… - Theriogenology, 2017 - Elsevier
2-Methoxystypandrone (2-MS), a naphthoquinone from Polygonum cuspidatum, has been reported to exhibit antioxidant activities. However, its pharmacological properties have not …
Number of citations: 34 www.sciencedirect.com
SB Singh, PL Graham, RA Reamer… - Bioorganic & medicinal …, 2001 - Elsevier
… led to the isolation of three compounds identified as 2-methoxystypandrone (2), emodin (3), … 3C-protease inhibitory activity, and SAR of 2-methoxystypandrone and related compounds. …
Number of citations: 48 www.sciencedirect.com
A Nishina, K Kubota, T Osawa - Journal of Agricultural and Food …, 1993 - ACS Publications
… NMR, and 13C NMR, trachrysone and 2-methoxystypandrone were … 2-methoxystypandrone analogs suggested that the antimicrobialactivity of trachrysone and 2-methoxystypandrone …
Number of citations: 29 pubs.acs.org
S Kuang, Z Sima, J Liu, W Li, Q Song… - Anti-Cancer Agents …, 2018 - ingentaconnect.com
Background: 2-Methoxystypandrone (2-MS), isolated from the roots of Polygonum cuspidatum, is a potent dual inhibitor of the STAT3 and NF-ΚB pathways. Objective: To investigate the …
Number of citations: 5 www.ingentaconnect.com
W Li, Q Zhang, K Chen, Z Sima, J Liu, Q Yu… - BMC complementary and …, 2019 - Springer
… 2-Ethoxystypandrone (1), which has ethoxyl (2-OCH 2 CH 3 ) moiety at C-2, showed 2-fold increased potency compared with our previously reported compound 2-methoxystypandrone …
Number of citations: 22 link.springer.com

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